1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione
Description
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione is a xanthine derivative characterized by a purine-2,6-dione core with specific substitutions at the 1, 3, 7, and 8 positions. The 1- and 3-positions are methylated, while the 7-position is substituted with a 2-methylprop-2-enyl (isoprenyl) group, and the 8-position features a propylsulfanyl moiety. These substitutions confer unique physicochemical and biological properties, distinguishing it from classical xanthines like theophylline or caffeine. Its synthesis likely involves alkylation and thiolation reactions, as inferred from analogous compounds in the literature .
Properties
IUPAC Name |
1,3-dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-6-7-21-13-15-11-10(18(13)8-9(2)3)12(19)17(5)14(20)16(11)4/h2,6-8H2,1,3-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCZDSUTVOAONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC(=C)C)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common route includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituents.
Substitution: The methylprop-2-enyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione, with differences in substituents and their implications:
Key Comparisons
- Substituent Effects on Solubility: The target compound’s 8-propylsulfanyl group likely increases lipophilicity compared to etophylline’s hydrophilic 2-hydroxyethyl group . Nitro or amino groups (e.g., in and ) introduce polarity but may reduce metabolic stability.
- Thermal Stability: The dimeric compound (C₂₂H₃₀N₈O₄S₂) exhibits higher melting points (241–243°C) than monosubstituted analogues, reflecting enhanced intermolecular interactions .
Biological Activity :
Research Implications and Gaps
- Structural Insights: The isoprenyl and sulfanyl groups in the target compound warrant exploration of their effects on adenosine receptor selectivity.
- Biological Data: No direct pharmacological studies are cited; future work should assess binding affinity (e.g., via radioligand assays) and metabolic stability.
- Synthetic Optimization : Microwave-assisted methods (as in ) could improve yield compared to traditional alkylation routes.
Biological Activity
1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione, a purine derivative, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a propylsulfanyl group and multiple methyl groups, influencing its pharmacological properties. Understanding its biological activity is crucial for potential applications in medicinal chemistry and drug development.
- Molecular Formula : C13H19N5O2S
- Molecular Weight : 279.36 g/mol
- CAS Number : 3637-26-1
- IUPAC Name : this compound
- Topological Polar Surface Area : 91.9 Ų
- XLogP3-AA : 0.3
These properties suggest a moderate hydrophobic character, which may influence the compound's absorption and distribution in biological systems.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of the sulfur atom in the propylsulfanyl group may enhance radical scavenging abilities. A study demonstrated that related purine derivatives showed effective inhibition of lipid peroxidation, indicating potential protective effects against oxidative stress in cellular models .
Antimicrobial Properties
This compound has shown promise as an antimicrobial agent. In vitro studies revealed activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests its potential utility in developing new antibiotics or antimicrobial formulations .
Cytotoxic Effects
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it can induce apoptosis in certain cancer cells, potentially through mechanisms involving the modulation of signaling pathways related to cell survival and death .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, it may interact with adenosine receptors or other purine-related enzymes, which could be leveraged for therapeutic interventions in conditions like cancer or inflammatory diseases .
Case Study 1: Antioxidant Efficacy
A study published in Food Chemistry investigated the antioxidant capacity of various purine derivatives, including this compound. The compound exhibited a significant decrease in reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress conditions. This effect was attributed to its ability to donate electrons and stabilize free radicals .
Case Study 2: Antimicrobial Testing
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing its potential as a natural antimicrobial agent .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1,3-dimethyl-7-(2-methylprop-2-enyl)-8-propylsulfanylpurine-2,6-dione?
- Methodological Answer : Synthesis requires careful selection of nucleophilic reagents (e.g., thiols or hydrazines) to functionalize the xanthine core. Substituent positioning at the 7- and 8-positions is critical for structural integrity, as demonstrated in analogous 7,8-disubstituted 1,3-dimethylxanthine derivatives . Reaction conditions (e.g., solvent polarity, temperature) must be optimized to prevent side reactions, particularly with the prop-2-enyl group. Confirmation of purity via HPLC or TLC is essential before proceeding to characterization .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectral methods:
- ¹H/¹³C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., propylsulfanyl groups typically show δ ~2.5–3.5 ppm for S-CH₂ protons) .
- HRMS : Validate molecular weight with <2 ppm error .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1700 cm⁻¹ and thioether (C-S) bands at 600–700 cm⁻¹ .
Q. What role do the 7-(2-methylprop-2-enyl) and 8-propylsulfanyl substituents play in modulating chemical reactivity?
- Methodological Answer : The 7-position’s allyl group (2-methylprop-2-enyl) enhances electrophilic aromatic substitution potential, while the 8-propylsulfanyl group increases nucleophilicity at the sulfur atom, enabling further functionalization (e.g., oxidation to sulfoxides) . These groups also influence solubility and steric hindrance in downstream reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for synthesizing derivatives with high enantiomeric purity?
- Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst loading, temperature, solvent). For example, a central composite design can identify optimal conditions for asymmetric synthesis, minimizing trial-and-error approaches . Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) can predict enantioselectivity trends .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Use orthogonal validation :
- Cross-check NMR assignments with 2D techniques (COSY, HSQC) .
- Compare experimental HRMS with in silico fragmentation patterns (e.g., via ChemAxon or mzCloud) .
- If discrepancies persist, crystallize the compound for X-ray diffraction analysis to unambiguously confirm bond connectivity .
Q. How can computational modeling predict the biological activity of derivatives?
- Methodological Answer : Utilize docking simulations (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., adenosine receptors). Complement with QSAR models trained on physicochemical descriptors (logP, polar surface area) to predict ADMET properties . Validate predictions with in vitro assays (e.g., cAMP modulation for xanthine derivatives) .
Q. What experimental frameworks address low yields in multi-step syntheses?
- Methodological Answer : Implement flow chemistry for intermediates prone to degradation, improving control over reaction kinetics. For example, continuous-flow reactors can stabilize reactive intermediates like brominated precursors . Alternatively, employ membrane separation technologies (e.g., nanofiltration) to isolate unstable products .
Q. How do substituent modifications at the 7- and 8-positions influence structure-activity relationships (SAR)?
- Methodological Answer : Conduct a systematic SAR study :
- Synthesize analogs with varying alkyl/aryl groups at the 7- and 8-positions.
- Test biological activity (e.g., PDE inhibition, receptor binding) using standardized assays.
- Correlate activity trends with steric/electronic parameters (e.g., Taft’s Es, Hammett σ) .
- Advanced statistical analysis (e.g., PCA) can identify dominant substituent effects .
Methodological Resources
- Experimental Design : Use CRDC subclass RDF2050108 (process control and simulation) for optimizing reaction parameters .
- Data Validation : Follow protocols in CHEM/IBiS 416 for reproducible spectral analysis .
- Theoretical Frameworks : Align SAR studies with ICReDD’s computational-experimental feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
